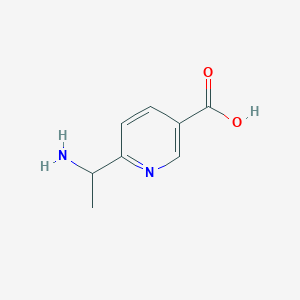
(Z)-2,7-dimethyloct-4-en-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the desired diol. The reaction conditions often include a solvent such as ether and a controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of biocatalysts. These methods can offer higher yields and greater efficiency, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(Z)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated diol.
科学研究应用
(Z)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme activity and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
作用机制
The mechanism by which (Z)-2,7-dimethyloct-4-en-3,6-diol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(E)-2,7-dimethyloct-4-en-3,6-diol: The trans isomer of the compound, which has different physical and chemical properties.
2,7-dimethyloctane-3,6-diol: A saturated analog without the double bond.
2,7-dimethyloct-4-en-3-ol: A related compound with only one hydroxyl group.
Uniqueness
(Z)-2,7-dimethyloct-4-en-3,6-diol is unique due to its specific configuration and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous.
属性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC 名称 |
(Z)-2,7-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5- |
InChI 键 |
RXKPKYYHNKGKOT-WAYWQWQTSA-N |
手性 SMILES |
CC(C)C(/C=C\C(C(C)C)O)O |
规范 SMILES |
CC(C)C(C=CC(C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



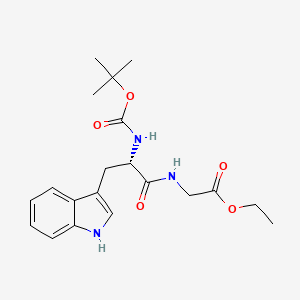
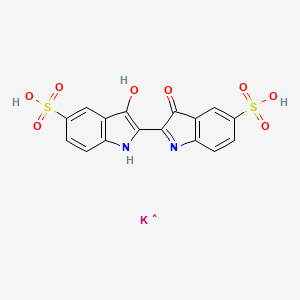
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
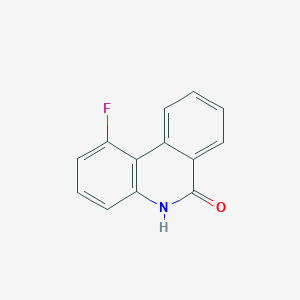

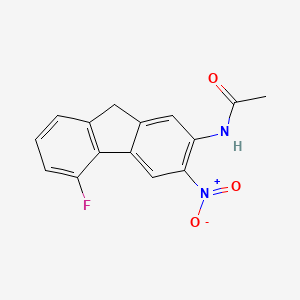
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
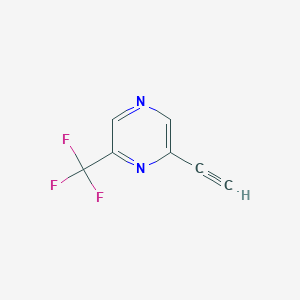

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

